molecular formula C6H13Cl B046724 1-Chloro-3,3-dimethylbutane CAS No. 2855-08-5

1-Chloro-3,3-dimethylbutane

Cat. No.: B046724
CAS No.: 2855-08-5
M. Wt: 120.62 g/mol
InChI Key: XGCKOSFYXBAPQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3,3-dimethylbutane can be synthesized through the chlorination of 3,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor where 3,3-dimethylbutane is exposed to chlorine gas under controlled conditions. The product is then purified through distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3,3-dimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH3).

    Elimination Reactions: These reactions can occur in the presence of strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chloro-3,3-dimethylbutane involves its ability to undergo nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds. In elimination reactions, the compound loses a hydrogen chloride molecule, leading to the formation of alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and elimination reactions under various conditions adds to its utility in chemical research and industrial applications .

Properties

IUPAC Name

1-chloro-3,3-dimethylbutane
Source PubChem
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InChI

InChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCKOSFYXBAPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182768
Record name 1-Chloro-3,3-dimethylbutane
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Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2855-08-5
Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-Chloro-3,3-dimethylbutane
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Record name 1-chloro-3,3-dimethylbutane
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Record name 1-chloro-3,3-dimethylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a convenient method for synthesizing 3,3-dimethylbutyraldehyde using 1-chloro-3,3-dimethylbutane?

A: Research indicates that 3,3-dimethylbutyraldehyde can be efficiently synthesized by reacting this compound with dimethyl sulfoxide (DMSO) [, , ]. This reaction requires the presence of a base, such as sodium bromide or potassium iodide, in substoichiometric amounts [, , ]. This method offers a convenient pathway to obtain the desired aldehyde.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, research has explored the vibrational and conformational properties of this compound using spectroscopic techniques []. While the specific data isn't outlined in the abstracts, this suggests that information on its infrared and Raman spectra, as well as its conformational preferences, might be available within the full research article.

Q3: Are there any alternative synthetic routes to 3,3-dimethylbutyraldehyde besides using this compound?

A: While the provided abstracts focus on utilizing this compound for 3,3-dimethylbutyraldehyde synthesis [, , ], a direct comparison with other potential synthetic routes is not discussed. Exploring alternative methods and comparing their efficiency, cost, and environmental impact could be an interesting avenue for future research.

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